N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide
Description
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide is a benzamide derivative characterized by a central benzamide core substituted with a methyl group on the nitrogen atom and a 2-(4-methylphenoxy)propanoyl side chain at the para position. This compound belongs to a class of molecules where structural modifications on the benzamide scaffold significantly influence physicochemical properties and biological activity.
Properties
IUPAC Name |
N-methyl-4-[2-(4-methylphenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-4-10-16(11-5-12)23-13(2)17(21)20-15-8-6-14(7-9-15)18(22)19-3/h4-11,13H,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTOXAMONHJMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenol with propanoyl chloride to form 4-methylphenoxypropanoyl chloride. This intermediate is then reacted with N-methyl-4-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, often in the presence of a base or catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues from
lists several benzamide derivatives with variations in substituents on the aromatic ring and side chains:
Key Differences :
- The target compound features a 4-methylphenoxypropanoyl group, whereas Compounds 15–17 have alkoxy chains (methoxy, ethoxy, propoxy) directly attached to the phenyl ring.
HDAC Inhibitors ( and )
- CI-994 (): 4-(acetylamino)-N-(2-aminophenyl)benzamide, an HDAC inhibitor with antitumor activity. It induces histone H3 hyperacetylation at low micromolar concentrations .
- Compound in : N-[2-(dimethylamino)ethyl]-N-methyl-4-[[[4-(4-morpholinyl)phenyl]amino]carbonyl]benzamide, an HDAC1/3 inhibitor (ID50 = 0.01 and 0.07 μM, respectively) .
Comparison :
- The target compound lacks the morpholinyl or acetylamino-aminophenyl groups critical for HDAC inhibition in these analogs. Its methylphenoxypropanoyl side chain may instead favor interactions with other targets (e.g., kinases or GPCRs).
Key Contrasts :
Glycosylated and Complex Benzamides ( and )
Comparison :
- The target compound’s simpler structure lacks the glycosylation or multi-ring systems seen in these analogs, suggesting divergent therapeutic applications (e.g., anticancer vs. metabolic disorders).
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structure-Activity Relationships (SAR): The methylphenoxypropanoyl group in the target compound may confer unique pharmacokinetic properties (e.g., extended half-life due to lipophilicity) compared to polar substituents in HDAC inhibitors .
- Therapeutic Potential: While HDAC inhibitors like CI-994 are cytostatic, the target compound’s structure aligns more closely with kinase inhibitors (e.g., tyrosine kinase inhibitors with aryloxypropanoyl motifs).
Biological Activity
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O3, with a molecular weight of 300.35 g/mol. The compound features a benzamide core, a methylphenoxy group, and a propanoyl amide linkage, which contribute to its distinct chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3 |
| Molecular Weight | 300.35 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. Research indicates that the compound may modulate the activity of various cellular pathways, potentially influencing processes such as cell proliferation and apoptosis. The binding affinity to these targets is crucial for understanding its therapeutic potential.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer types, including breast and lung cancer cells.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition leads to reduced cellular proliferation in rapidly dividing cancer cells, making it a candidate for further development in cancer therapies .
Case Studies
- Study on Cytotoxicity : A study investigated the cytotoxic effects of this compound on human leukemia cells. The results indicated an IC50 value of approximately 5 µM, suggesting significant potency against these cells .
- Enzyme Interaction Analysis : In another study focusing on enzyme interactions, the compound was shown to effectively reduce NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK). This reduction destabilizes DHFR, further contributing to its anticancer activity .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, comparisons can be drawn with similar compounds:
| Compound | Activity |
|---|---|
| N-(4-anilinophenyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide | Moderate anticancer activity |
| N-(2-methoxyethyl)-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide | Lower potency against DHFR |
This compound exhibits unique reactivity and stability compared to these compounds, potentially leading to enhanced biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
